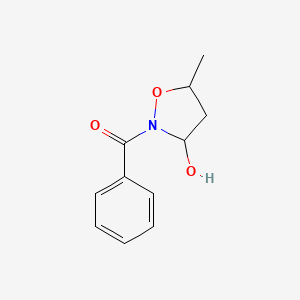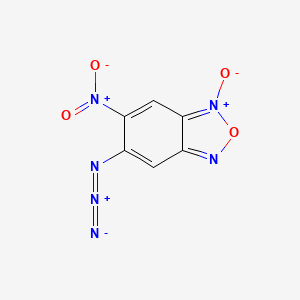
4-(2,4-Dichlorobenzoyl)-3-methyl-1,2-oxazol-5(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Dichlorobenzoyl)-3-methyl-1,2-oxazol-5(2H)-one: is a chemical compound with the following structural formula:
C7H6Cl2O
It belongs to the class of oxazolones and contains both a benzoyl group and a chlorinated benzene ring. Let’s explore its properties and applications.
Vorbereitungsmethoden
Synthetic Routes:
The synthesis of this compound involves the reaction of 2,4-dichlorobenzoic acid with 3-methyl-2-oxazolidinone. The reaction proceeds via an acylation process, resulting in the formation of the target compound.
Reaction Conditions:
- Reactants: 2,4-dichlorobenzoic acid, 3-methyl-2-oxazolidinone
- Solvent: Appropriate organic solvent (e.g., dichloromethane)
- Catalyst: Acidic or basic conditions
- Temperature: Typically room temperature or slightly elevated
- Isolation: Crystallization or extraction
Industrial Production:
The industrial production of this compound involves scaling up the synthetic route under carefully controlled conditions. It is used as an intermediate in the synthesis of other compounds.
Analyse Chemischer Reaktionen
Reactions:
Acylation: The compound undergoes acylation, where the benzoyl group is transferred to the oxazolone ring.
Hydrolysis: Under basic conditions, hydrolysis of the ester linkage occurs.
Common Reagents and Conditions:
- Acylation: Thionyl chloride, acetic anhydride, or acyl chlorides
- Hydrolysis: Sodium hydroxide or potassium hydroxide
Major Products:
The major product is the target compound itself, 4-(2,4-Dichlorobenzoyl)-3-methyl-1,2-oxazol-5(2H)-one.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activities.
Medicine: Explored for antimicrobial or antiviral properties.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The exact mechanism of action is context-dependent. its benzoyl group may interact with cellular targets, affecting enzymatic processes or protein function.
Vergleich Mit ähnlichen Verbindungen
While there are related benzoyl-substituted oxazolones, the unique combination of the 2,4-dichlorobenzoyl group and the 3-methyl-1,2-oxazol-5(2H)-one scaffold sets this compound apart.
Similar Compounds
- 2,4-Dichlorobenzoyl chloride
- 3-Methyl-2-oxazolidinone
Eigenschaften
CAS-Nummer |
111460-91-4 |
|---|---|
Molekularformel |
C11H7Cl2NO3 |
Molekulargewicht |
272.08 g/mol |
IUPAC-Name |
4-(2,4-dichlorobenzoyl)-3-methyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H7Cl2NO3/c1-5-9(11(16)17-14-5)10(15)7-3-2-6(12)4-8(7)13/h2-4,14H,1H3 |
InChI-Schlüssel |
BKVJFOMYHDLFEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)ON1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate](/img/structure/B14314427.png)

![5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14314441.png)



![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]azepan-2-one](/img/structure/B14314468.png)

![Benzenamine, 4-hexyl-N-[(4-pentylphenyl)methylene]-, (E)-](/img/structure/B14314484.png)





